Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester
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Overview
Description
Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester is a synthetic compound known for its preservative and biocidal properties. It is widely used in various industries, including personal care products, paints, and coatings, due to its effectiveness against a broad spectrum of fungal species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester can be synthesized through the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled environments. The process often includes the use of specialized equipment to handle the reagents and maintain the necessary conditions for the reactions to proceed efficiently .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its biocidal properties to control fungal growth. In medicine, it is explored for its potential therapeutic effects. In industry, it is employed as a preservative in various products, including personal care items and coatings .
Mechanism of Action
The mechanism by which carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester exerts its effects involves disrupting cell membrane permeability in fungi. This disruption leads to the inhibition of fungal growth and proliferation. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with essential cellular functions in fungi .
Comparison with Similar Compounds
Similar Compounds:
- Carbamic acid, butyl-, 3-iodo-2-propynyl ester
- Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
Uniqueness: Carbamic acid, hexamethylenedi-, bis(3-iodo-2-propynyl) ester is unique due to its specific chemical structure, which imparts distinct biocidal properties. Compared to similar compounds, it offers enhanced efficacy against a broader spectrum of fungal species and is used in a wider range of applications .
Properties
CAS No. |
55406-56-9 |
---|---|
Molecular Formula |
C14H18I2N2O4 |
Molecular Weight |
532.11 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl N-[6-(3-iodoprop-2-ynoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H18I2N2O4/c15-7-5-11-21-13(19)17-9-3-1-2-4-10-18-14(20)22-12-6-8-16/h1-4,9-12H2,(H,17,19)(H,18,20) |
InChI Key |
QVKFOIYWSPUKGG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)OCC#CI)CCNC(=O)OCC#CI |
Origin of Product |
United States |
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